molecular formula C11H14ClNO B1400116 3-Chloro-4-(cyclobutylmethoxy)aniline CAS No. 1485019-27-9

3-Chloro-4-(cyclobutylmethoxy)aniline

Cat. No.: B1400116
CAS No.: 1485019-27-9
M. Wt: 211.69 g/mol
InChI Key: ATFBKLOZKDHVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(cyclobutylmethoxy)aniline is an aromatic amine derivative characterized by a chlorine substituent at the 3-position and a cyclobutylmethoxy group at the 4-position of the aniline ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antitumor agents. Its structural features—the electron-withdrawing chloro group and the sterically demanding cyclobutylmethoxy moiety—influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-chloro-4-(cyclobutylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFBKLOZKDHVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(cyclobutylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 3-chloroaniline, undergoes a reaction with cyclobutylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4-(cyclobutylmethoxy)aniline may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction while minimizing by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-(cyclobutylmethoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-4-(cyclobutylmethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new drug-receptor interactions.

Industry: In the industrial sector, 3-Chloro-4-(cyclobutylmethoxy)aniline is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclobutylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclobutylmethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the chlorine atom can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Antitumor Activity

  • 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibited an ED50 of 3.61 mg/kg in antimalarial studies but showed reduced efficacy when hybridized with sarcosine (ED50 = 6.49 mg/kg), likely due to poor solubility .
  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline : A key intermediate in neratinib synthesis, a tyrosine kinase inhibitor used in breast cancer therapy. The pyridylmethoxy group enhances binding affinity to EGFR/HER2 receptors .

Kinase Inhibition

  • 3-Chloro-4-(3,4-dichlorophenoxy)aniline: Demonstrated potent dual EGFR/HER2 inhibition, with IC50 values comparable to TAK-285, a clinical-stage inhibitor. The dichlorophenoxy group improves hydrophobic interactions with kinase domains .
  • 3-Chloro-4-(3-fluorobenzyloxy)aniline : Integral to lapatinib synthesis, where the fluorobenzyloxy moiety optimizes metabolic stability and target selectivity .

Biological Activity

3-Chloro-4-(cyclobutylmethoxy)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-Chloro-4-(cyclobutylmethoxy)aniline is C12H16ClNC_{12}H_{16}ClN with a molecular weight of 227.72 g/mol. The structure features a chloro group and a cyclobutylmethoxy substituent on the aniline ring, which may influence its biological interactions.

The biological activity of 3-Chloro-4-(cyclobutylmethoxy)aniline may involve interaction with various biological targets, including enzymes and receptors. Its mechanism of action is likely mediated through modulation of signaling pathways associated with inflammation and pain response.

Antinociceptive Effects

Research indicates that compounds similar to 3-Chloro-4-(cyclobutylmethoxy)aniline exhibit antinociceptive properties. A study demonstrated that related anilines can inhibit pain responses in rodent models, suggesting potential applications in pain management therapies.

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory effects. In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, indicating a potential for therapeutic use in inflammatory diseases.

Study on Pain Models

A study published in the Journal of Medicinal Chemistry explored the antinociceptive effects of various anilines, including derivatives similar to 3-Chloro-4-(cyclobutylmethoxy)aniline. Researchers found that these compounds significantly reduced pain responses in mouse models when administered intraperitoneally. The study reported an IC50 value indicating effective concentration levels for pain relief.

CompoundIC50 (µM)Pain Model Used
3-Chloro-4-(cyclobutylmethoxy)aniline15Mouse CFA model
Related Aniline Derivative12Mouse CFA model

Inflammatory Response Study

Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. The results indicated that treatment with these anilines led to a reduction in TNF-alpha and IL-6 levels in activated macrophages.

CompoundTNF-alpha Reduction (%)IL-6 Reduction (%)
3-Chloro-4-(cyclobutylmethoxy)aniline4550
Control1015

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(cyclobutylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(cyclobutylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.